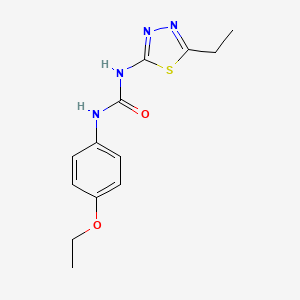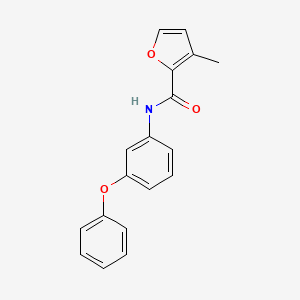
N-(2,2-diphenylethyl)-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-diphenylethyl)-N'-phenylthiourea, commonly known as DPI, is a chemical compound that has been extensively used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. DPI has been found to have various biochemical and physiological effects, making it an important tool in studying different biological processes.
Mecanismo De Acción
DPI acts as a potent inhibitor of PKC by binding to the regulatory domain of the enzyme and preventing its activation. PKC activation requires the binding of diacylglycerol (DAG) and calcium ions to the enzyme's regulatory domain. DPI prevents the binding of DAG to the regulatory domain, thereby inhibiting PKC activation.
Biochemical and Physiological Effects:
DPI has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis. DPI has also been found to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress-induced cell damage. Additionally, DPI has been found to inhibit the release of inflammatory cytokines and to reduce inflammation in various animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPI has several advantages as a pharmacological tool in laboratory experiments. It is a potent inhibitor of PKC and has been extensively used to study the role of PKC in various biological processes. Additionally, DPI has low toxicity and is relatively easy to synthesize. However, DPI has some limitations. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Additionally, DPI has been found to inhibit other enzymes besides PKC, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving DPI. One area of research is the development of more potent and selective PKC inhibitors. Additionally, research is needed to better understand the role of PKC in different biological processes and to identify new therapeutic targets for PKC inhibitors. Finally, research is needed to investigate the potential use of DPI and other PKC inhibitors in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, DPI is a potent inhibitor of PKC that has been extensively used as a pharmacological tool in scientific research. It has various biochemical and physiological effects and has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress-induced cell damage. While DPI has some limitations, it remains an important tool in studying the role of PKC in different biological processes and has several potential future applications in the treatment of various diseases.
Métodos De Síntesis
DPI can be synthesized through a two-step process. The first step involves the reaction of benzophenone with ethylmagnesium bromide to form 2,2-diphenylethanol. The second step involves the reaction of 2,2-diphenylethanol with phenyl isothiocyanate to form DPI.
Aplicaciones Científicas De Investigación
DPI has been widely used as a pharmacological tool to study the role of protein kinase C (PKC) in various biological processes. PKC is a family of enzymes that play a crucial role in cellular signaling and is involved in the regulation of various physiological processes such as cell growth, differentiation, and apoptosis. DPI has been found to inhibit the activity of PKC, making it an important tool in studying the role of PKC in different biological processes.
Propiedades
IUPAC Name |
1-(2,2-diphenylethyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2S/c24-21(23-19-14-8-3-9-15-19)22-16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCNJCNBGBYKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methylpropanamide](/img/structure/B5874940.png)
![N-methyl-2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5874948.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5874954.png)
![N'-[(2-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5874959.png)



![N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine](/img/structure/B5874985.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5874988.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5874999.png)
![2,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5875017.png)
